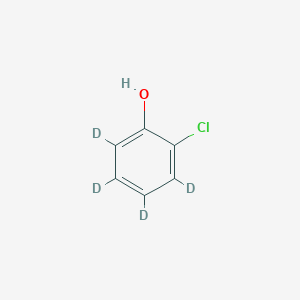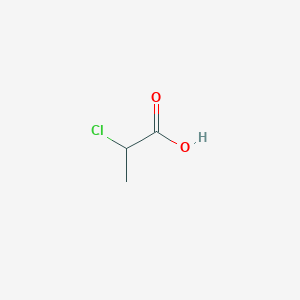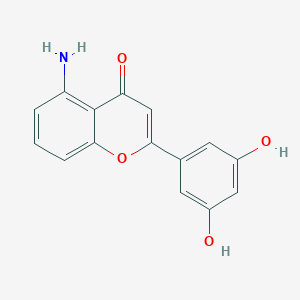
5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one, also known as genistein, is a natural isoflavone compound found in soybeans, red clover, and other legumes. Genistein has been widely studied for its potential health benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties.
Mechanism Of Action
The mechanism of action of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is not fully understood, but it is believed to act through several pathways. Genistein has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell growth and division. This inhibition can lead to the inhibition of cancer cell growth. Genistein has also been found to have estrogenic effects, which may help reduce the risk of breast cancer.
Biochemical And Physiological Effects
Genistein has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular health. Genistein has also been found to have neuroprotective effects, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
Genistein has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of potential applications. However, there are also limitations to using 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one in lab experiments. It may have variable effects depending on the cell type, and its estrogenic effects may complicate the interpretation of results.
Future Directions
There are several future directions for research on 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one. Further studies are needed to fully understand its mechanism of action and potential health benefits. Additionally, more research is needed to determine the optimal dose and duration of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one supplementation for different health conditions. Finally, 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one may have potential applications in the development of new drugs for cancer and other diseases.
Conclusion:
In conclusion, 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is a natural isoflavone compound with potential health benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It can be synthesized through various methods, and its mechanism of action is not fully understood. Genistein has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its potential health benefits and applications.
Synthesis Methods
Genistein can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one involves the use of various reagents and catalysts to produce the compound. However, the most common method for obtaining 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is through the extraction from natural sources, such as soybeans and red clover.
Scientific Research Applications
Genistein has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and lung cancer. Genistein has also been found to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as cardiovascular disease and diabetes.
properties
CAS RN |
129974-46-5 |
|---|---|
Product Name |
5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one |
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-amino-2-(3,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-11-2-1-3-13-15(11)12(19)7-14(20-13)8-4-9(17)6-10(18)5-8/h1-7,17-18H,16H2 |
InChI Key |
WAXZCTQJWREHEN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=CC(=C3)O)O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=CC(=C3)O)O)N |
synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(3,5-dihydroxyphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



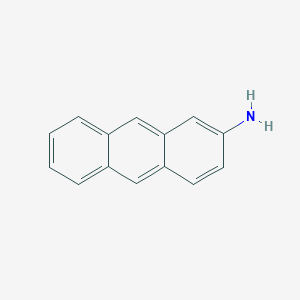

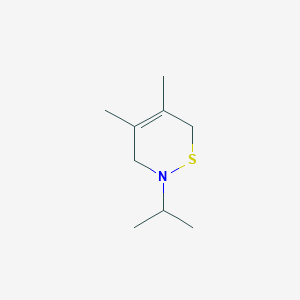
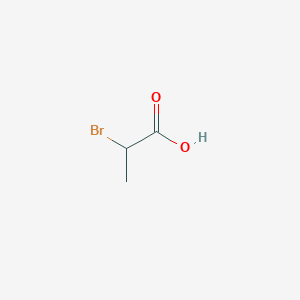
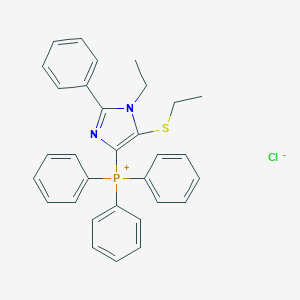
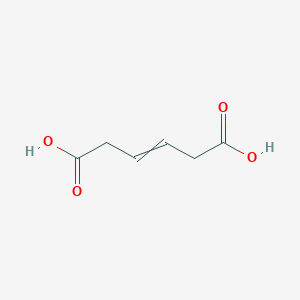
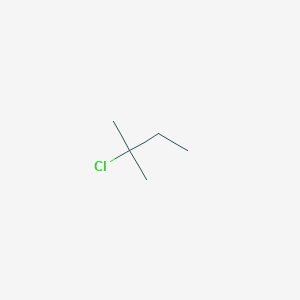
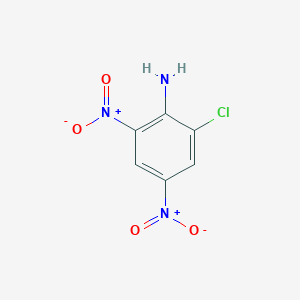
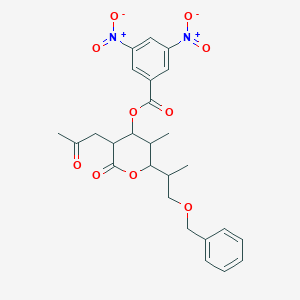
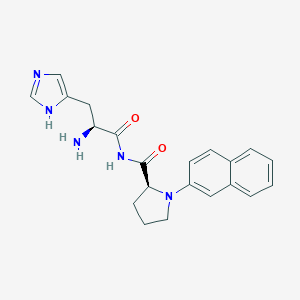
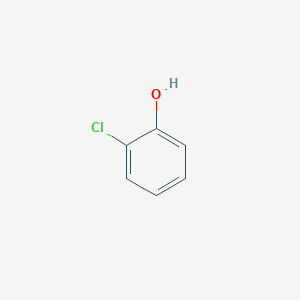
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
